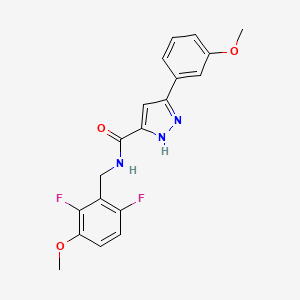

![molecular formula C11H14N4S B5508790 5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, starting from simple precursors to complex heterocyclic structures. For example, the reaction of 2-thioacetohydrazide with carbon disulfide in the presence of potassium hydroxide leads to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, which can be further transformed into N-substituted amide derivatives through reaction with different chloroacetamides (Nguyen Tien Cong et al., 2014). Additionally, the condensation of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives leads to the synthesis of several new 1,2,4-triazolo[5,1-a]pyrimidine derivatives, showcasing the versatility of synthetic approaches in generating this class of compounds (B. Y. Riad & A. Abdelhamid, 1989).

Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied, revealing insights into their complex chemical nature. For example, the crystal structures of certain derivatives demonstrate how metal thiocyanates form compounds with these molecules, with detailed descriptions of their geometric parameters and crystal packing, illustrating the role of Van der Waals forces and hydrogen bonding in determining their structural arrangement (J. Dillen et al., 1983).

Chemical Reactions and Properties

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, leading to a wide range of chemical properties. For instance, the cyclocondensation reactions of these compounds with hydroxylamine or hydrazine result in the formation of different heterocyclic systems, demonstrating their reactivity and potential for generating diverse chemical entities (S. Desenko et al., 1998).

Wissenschaftliche Forschungsanwendungen

Cardiovascular Agents

A study on 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, structurally related to 5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine, revealed their potential as new cardiovascular agents. These compounds have been prepared as inhibitors of cAMP phosphodiesterase from various tissues, indicating their potential in cardiac output improvement without significant increase in heart rate, suggesting their application in cardiovascular disease treatment T. Novinson et al., 1982.

Ligand for Metal Thiocyanates

The use of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) as a ligand for divalent metal thiocyanates has been explored, forming compounds that have been studied by spectroscopic methods. This indicates the compound's utility in coordination chemistry and potential applications in material science J. Dillen et al., 1983.

Organic Light-emitting Properties

Research into the molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including 5,7-dimethyl variants, has led to the development of supramolecular microfibers with blue organic light-emitting properties. This opens avenues for their use in organic electronics and photonics Zuming Liu et al., 2008.

Antimicrobial Agents

A study synthesized several new heterocycles incorporating a thiophene moiety, based on 1,2,4-triazolo[1,5-α]pyrimidine and related structures, showing potent antimicrobial activities. This suggests their potential as novel antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections Y. Mabkhot et al., 2016.

Eigenschaften

IUPAC Name |

5,7-dimethyl-3-(2-methylprop-2-enylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-7(2)6-16-11-14-13-10-12-8(3)5-9(4)15(10)11/h5H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHRYZSWYBTONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)SCC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-3-[(2-methylprop-2-en-1-yl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

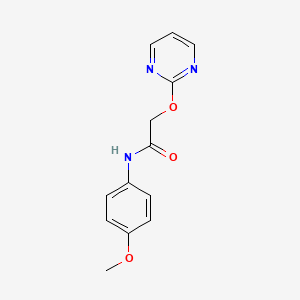

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

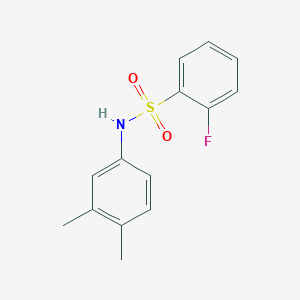

![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

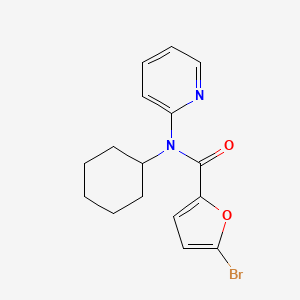

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)